molecular formula C4H10N2O4S B1203717 (2s)-2-Amino-4-sulfamoylbutanoic acid CAS No. 83199-31-9

(2s)-2-Amino-4-sulfamoylbutanoic acid

Cat. No.: B1203717
CAS No.: 83199-31-9
M. Wt: 182.2 g/mol
InChI Key: DBJCKYLNABMIDC-VKHMYHEASA-N
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Description

(2S)-2-Amino-4-sulfamoylbutanoic acid is a non-proteinogenic amino acid derivative characterized by a sulfamoyl (-SO₂NH₂) group at the fourth carbon of its butanoic acid backbone.

Properties

CAS No.

83199-31-9

Molecular Formula

C4H10N2O4S

Molecular Weight

182.2 g/mol

IUPAC Name

(2S)-2-amino-4-sulfamoylbutanoic acid

InChI

InChI=1S/C4H10N2O4S/c5-3(4(7)8)1-2-11(6,9)10/h3H,1-2,5H2,(H,7,8)(H2,6,9,10)/t3-/m0/s1

InChI Key

DBJCKYLNABMIDC-VKHMYHEASA-N

SMILES

C(CS(=O)(=O)N)C(C(=O)O)N

Isomeric SMILES

C(CS(=O)(=O)N)[C@@H](C(=O)O)N

Canonical SMILES

C(CS(=O)(=O)N)C(C(=O)O)N

Pictograms

Irritant

Synonyms

3-ACPS
3-amino-3-carboxypropanesulfonamide
homocysteine sulfonamide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(2s)-2-Amino-4-sulfamoylbutanoic acid can be synthesized from 4-Sulfamoyl-butyric acid methyl ester. The synthesis involves the hydrolysis of the ester group to form the carboxylic acid. The reaction typically requires an acidic or basic catalyst and is carried out under controlled temperature conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of (2s)-2-Amino-4-sulfamoylbutanoic acid involves large-scale hydrolysis of 4-Sulfamoyl-butyric acid methyl ester. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2s)-2-Amino-4-sulfamoylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols from the carboxyl group.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

(2s)-2-Amino-4-sulfamoylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a linker in solid-phase synthesis for tethering carboxylic acids to support materials.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2s)-2-Amino-4-sulfamoylbutanoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the carboxyl group can participate in ionic interactions, and the sulfonamide group can engage in nucleophilic substitution reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects.

Comparison with Similar Compounds

Functional Group Analysis

The sulfamoyl group distinguishes (2S)-2-amino-4-sulfamoylbutanoic acid from other sulfur-containing amino acids. Key analogs include:

Compound Name Substituent at C4 Functional Group Properties
(2S)-2-Amino-4-sulfamoylbutanoic acid Sulfamoyl (-SO₂NH₂) Strongly polar, hydrogen-bond donor/acceptor
(2S)-2-Amino-4-(methylsulfanyl)butanoic acid () Methylsulfanyl (-SCH₃) Less polar, lipophilic, prone to oxidation
(2S)-2-Amino-4-methanesulfonylbutanoic acid () Methanesulfonyl (-SO₂CH₃) Polar but less acidic than sulfamoyl, no NH₂ moiety
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid () Hydroxy (-OH) and phenyl Hydrophilic and aromatic, influences stereochemistry

Key Observations :

  • The sulfamoyl group enhances acidity compared to methylsulfanyl or methanesulfonyl groups due to resonance stabilization of the conjugate base .

Physicochemical Properties

Limited solubility data are available for the target compound, but inferences can be drawn from analogs:

Property (2S)-2-Amino-4-sulfamoylbutanoic acid (Inferred) (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid () (2S)-2-Amino-4-methanesulfonylbutanoic acid ()
Molecular Weight ~182.2 g/mol 133.10 g/mol ~181.2 g/mol
Solubility High (polar groups) 948 g/L (freely soluble) Moderate (polar but no H-bond donors)
pKa (Carboxylic Acid) ~2.1 (estimated) ~1.8 ~2.3

Notes:

  • The sulfamoyl group likely increases water solubility compared to methylsulfanyl analogs but may reduce membrane permeability .
  • The pKa of the carboxylic acid is influenced by the electron-withdrawing sulfamoyl group, enhancing acidity relative to unsubstituted amino acids .

Pharmacological Relevance

  • Methionine Sulfone Analogs: (2S)-2-Amino-4-methanesulfonylbutanoic acid () is a methionine sulfone derivative with metabolic stability. The sulfamoyl analog may exhibit similar stability but with enhanced target affinity due to NH₂ moieties .
  • Enzyme Inhibition: Sulfamoyl groups are common in enzyme inhibitors (e.g., carbonic anhydrase inhibitors). The target compound could serve as a scaffold for designing inhibitors targeting aminotransferases or sulfotransferases .

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